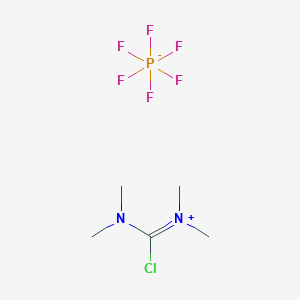

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate

説明

特性

IUPAC Name |

[chloro(dimethylamino)methylidene]-dimethylazanium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN2.F6P/c1-7(2)5(6)8(3)4;1-7(2,3,4,5)6/h1-4H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUKNPSDEURGZCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=[N+](C)C)Cl.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClF6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50451023 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207915-99-9, 94790-35-9 | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50451023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to TCFH in Peptide Synthesis: Mechanism, Application, and Best Practices

Abstract

The synthesis of peptides, a cornerstone of modern drug development and biochemical research, demands coupling reagents that offer high efficiency, minimal side reactions, and robust performance, especially with sterically hindered or challenging amino acid sequences. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) has emerged as a potent and versatile reagent that addresses many of these challenges. This guide provides a comprehensive technical overview of TCFH, detailing its physicochemical properties, core mechanisms of action, and field-proven advantages. We will explore its dual reactivity pathways, which are dependent on the choice of base, and provide detailed, step-by-step protocols for both solution-phase and solid-phase peptide synthesis (SPPS). Through a comparative analysis with other common coupling reagents and a discussion on managing side reactions, this document serves as an essential resource for researchers, scientists, and process chemists seeking to optimize their peptide synthesis workflows.

Introduction: The Role of TCFH in Modern Peptide Chemistry

The formation of the amide bond is the fundamental reaction in peptide synthesis. The direct condensation of a carboxylic acid and an amine is thermodynamically unfavorable, necessitating the use of "coupling reagents" to activate the carboxylic acid, transforming it into a highly reactive electrophile. The ideal coupling reagent should provide rapid and complete acylation with negligible racemization of the chiral amino acid centers.

While numerous reagents have been developed, from classic carbodiimides (DCC, DIC) to widely used onium salts (HATU, HBTU), each carries a distinct profile of reactivity, cost, and safety.[1] TCFH, a stable, crystalline solid, has carved a significant niche by offering a unique combination of high reactivity and versatility.[2] It serves not only as a highly effective coupling reagent in its own right but also as a stable precursor for other reagents like HBTU and TFFH.[3] Its particular strength lies in tackling difficult couplings, such as those involving hindered amino acids or poorly nucleophilic amines, where other reagents may falter.[4]

This guide delves into the chemistry of TCFH, providing the technical insights necessary to leverage its full potential in the laboratory and at scale.

Physicochemical Properties of TCFH

Proper handling and storage are predicated on a clear understanding of a reagent's physical properties. TCFH is a non-hygroscopic, white crystalline solid, which simplifies handling and weighing compared to more sensitive reagents.[2][5]

| Property | Value | Reference(s) |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium; hexafluorophosphate | [6] |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [5] |

| Molar Mass | 280.58 g·mol⁻¹ | [6] |

| Appearance | White to off-white crystalline solid | [5][6] |

| Melting Point | 100–104 °C | [5][6] |

| Storage | Store in a freezer (-20°C) under an inert atmosphere | [5] |

| Solubility | Soluble in acetonitrile (MeCN), DMF; poor solubility in DCM, Toluene | [7] |

Core Mechanism of Action: A Tale of Two Pathways

The mechanistic pathway of TCFH is a direct function of the base employed during the activation step. This choice is the most critical experimental parameter, dictating the nature of the activated intermediate and, consequently, the reactivity and selectivity of the coupling reaction.

Pathway A: Activation with Weakly Lewis Basic Amines (e.g., DIPEA)

When a common, non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) is used, TCFH activates the carboxylic acid to form a highly reactive acyl chloride or, potentially, a symmetric anhydride.[6] This pathway is effective for many standard couplings. The base (DIPEA) acts as a proton scavenger, neutralizing the HCl generated during the formation of the acyl chloride and the subsequent aminolysis.

Pathway B: Activation with Strongly Lewis Basic Amines (e.g., NMI)

A paradigm shift in reactivity occurs when a nucleophilic base, specifically N-methylimidazole (NMI), is used. This combination leads to the in situ formation of a highly reactive N-acyl imidazolium ion*.[7][8] This intermediate is significantly more electrophilic than the corresponding active esters formed by many other reagents, delivering reactivity comparable to that of an acid chloride but with the operational simplicity of modern onium salts.[7][9]

The TCFH-NMI system is the cornerstone of TCFH's reputation for excellence in challenging couplings. It can overcome the steric hindrance of bulky amino acids and the low nucleophilicity of deactivated amines, achieving high yields where other methods fail.[3][8] Crucially, the reaction proceeds under effectively neutral conditions, and the high reaction rate kinetically disfavors the competing racemization pathway, preserving stereochemical integrity.[3][7]

Field-Proven Advantages & Comparative Analysis

The choice of a coupling reagent is a multi-factorial decision balancing efficiency, cost, safety, and the specific demands of the peptide sequence. TCFH offers a compelling profile across these metrics.

-

Exceptional Reactivity: The TCFH-NMI system is particularly effective for coupling sterically hindered acids and poorly nucleophilic amines, often providing near-quantitative yields where reagents like HATU or COMU yield only traces of product.[3][4]

-

Suppression of Racemization: The high rate of aminolysis from the N-acyl imidazolium intermediate outcompetes the rate of oxazolone formation, the primary pathway for racemization.[7][10] In comparative studies, the TCFH-NMI system showed significantly less epimerization (<1%) than reagents like PyBrOP (9%) for sensitive substrates.[3]

-

Simplified Workup: The primary byproducts of the reaction, tetramethylurea and NMI salts, are highly water-soluble, allowing for straightforward removal via aqueous workup or filtration, which is a significant advantage for both solution-phase and large-scale synthesis.[7]

-

Enhanced Safety Profile: Unlike many common coupling reagents such as HATU and EDAC, TCFH is not a skin sensitizer.[11] Furthermore, it avoids the use of potentially explosive benzotriazole additives (e.g., HOBt, HOAt) required by many other onium salts.[12]

-

Versatility: Beyond the NMI system, TCFH can be paired with additives like OxymaPure or HOAt to generate the corresponding active esters, providing chemists with a flexible toolkit to fine-tune reactivity for specific applications, including bioconjugation.[3][13]

| Reagent | Class | Key Advantages | Key Disadvantages | Racemization Risk |

| TCFH-NMI | Chloroformamidinium | Excellent for hindered couplings; low racemization; simple workup; good safety profile.[3][7] | Byproduct (tetramethylurea) is a teratogen.[6] | Very Low |

| HATU/HBTU | Aminium/Uronium | High efficiency; well-established.[14] | Contain potentially explosive benzotriazole moiety; can be skin sensitizers; higher cost.[12] | Low to Moderate |

| DIC/Oxyma | Carbodiimide | Cost-effective; no explosive potential.[6] | Slower reaction times; can be less efficient for hindered couplings; byproduct can be difficult to remove.[6] | Low (with additive) |

| PyBOP | Phosphonium | Good efficiency; low racemization.[10] | Forms carcinogenic HMPA as a byproduct.[12] | Low |

| COMU | Aminium/Uronium | Safer (Oxyma-based); high efficiency.[12] | Higher cost. | Very Low |

Experimental Protocols

The following protocols provide a validated starting point for the application of TCFH. Optimization of stoichiometry, solvent, and reaction time may be required for specific substrates.

Protocol 1: Solution-Phase Amide Coupling (TCFH-NMI Method)

This protocol is adapted from a validated procedure for general amide synthesis and is highly effective for challenging substrates.[11]

Materials:

-

Carboxylic Acid (e.g., Fmoc-L-Val-OH)

-

Amine (e.g., H-Gly-OMe·HCl)

-

TCFH (1.1 equivalents)

-

N-methylimidazole (NMI) (2.1 - 3.5 equivalents)

-

Acetonitrile (MeCN), anhydrous grade

-

Water (for workup)

Procedure:

-

Reactant Setup: In a clean, dry reaction vial equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq) and the amine (1.0 eq). If the amine is a hydrochloride salt, an additional equivalent of a non-nucleophilic base (e.g., DIPEA) or NMI should be added for salt neutralization.

-

Solvent and Base Addition: Add acetonitrile to achieve a concentration of approximately 0.5 M. Add N-methylimidazole (2.1 eq).

-

Initiation: Add TCFH (1.1 eq) to the stirred solution in a single portion at room temperature. The reaction is typically rapid.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS. Couplings are often complete within 30-60 minutes.

-

Workup and Isolation: Upon completion, add water (approx. 3 volumes relative to MeCN) to the reaction mixture. This will precipitate the product while the water-soluble byproducts (tetramethylurea, NMI salts) remain in the aqueous phase.

-

Purification: Cool the mixture in an ice bath for 10-15 minutes to maximize precipitation. Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Protocol 2: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines a standard coupling cycle within an Fmoc-SPPS workflow using TCFH-NMI for activation.

Procedure for a Single Coupling Cycle:

-

Resin Preparation: Ensure the resin-bound peptide has a free N-terminal amine following a standard Fmoc-deprotection step (e.g., 2 x 10 min treatment with 20% piperidine in DMF) and subsequent DMF washes.[15]

-

Activation Solution: In a separate vessel, dissolve the incoming Fmoc-amino acid (3-5 eq relative to resin loading) in DMF. Add NMI (6-10 eq) followed by TCFH (3-5 eq). Allow the solution to pre-activate for 2-5 minutes.

-

Causality Note: Using a slight excess of reagents ensures the coupling reaction is driven to completion, which is a core principle of SPPS.[15]

-

-

Coupling: Add the activation solution to the reaction vessel containing the washed, deprotected peptide-resin. Agitate the mixture via shaking or nitrogen bubbling for 45-60 minutes at room temperature.

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and soluble byproducts.

-

Confirmation (Optional): Perform a qualitative test (e.g., Kaiser test) to confirm the absence of free primary amines, indicating a complete coupling reaction. If the test is positive, a second coupling (recouple) may be necessary.

-

Progression: Proceed to the Fmoc-deprotection step for the newly added residue to prepare for the next coupling cycle.

Conclusion

This compound (TCFH) is a powerful and versatile coupling reagent that offers significant advantages in modern peptide synthesis. Its true potential is realized through the strategic choice of a base, with the TCFH-NMI combination providing a robust and highly effective method for generating reactive N-acyl imidazolium intermediates. This system excels in challenging synthetic contexts, delivering high yields with minimal racemization while offering practical benefits in handling, safety, and purification. By understanding its core mechanisms and applying the validated protocols outlined in this guide, researchers and drug development professionals can effectively integrate TCFH into their workflows to overcome synthetic hurdles and produce high-quality peptides with greater efficiency.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. chempep.com [chempep.com]

- 5. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Practical Green Amidation Strategy: Exploration and Application of TCFH-NMI in Aqueous Media [en.highfine.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 12. peptide.com [peptide.com]

- 13. General chemoselective hindered amide coupling enabled by TCFH-catalytic Oxyma and transient imine protection - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

A Comprehensive Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

Abstract

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, has emerged as a versatile and powerful reagent in modern organic synthesis.[1] Initially recognized as a stable precursor for more complex uronium and guanidinium-based coupling reagents, its utility as a standalone condensing agent is now well-established.[2][3] This guide provides an in-depth analysis of the physical and chemical properties of TCFH, its mechanistic behavior with various nucleophiles, and field-proven protocols for its application. We will explore its role in the formation of amides, esters, and thioesters, particularly in challenging synthetic contexts such as sterically hindered substrates and racemization-prone couplings.[4][5] Safety, handling, and the strategic advantages of TCFH over other coupling agents are also discussed, providing researchers and drug development professionals with a comprehensive resource for leveraging this efficient reagent.

Core Physicochemical Properties

TCFH is a white crystalline solid that is commercially available from various suppliers.[6][7] Its stability and ease of handling, relative to many other highly reactive coupling agents, contribute to its growing popularity in both academic and industrial settings.[2] Proper storage is crucial to maintain its reactivity; it should be kept in a cool (2-8°C), dry place, sealed away from moisture.[7][8]

| Property | Value | Source(s) |

| IUPAC Name | [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate | [6] |

| Synonyms | Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate | [7] |

| CAS Number | 94790-35-9 | [6] |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [6][7] |

| Molar Mass | 280.58 g·mol⁻¹ | [6][7] |

| Appearance | White to off-white crystalline powder/solid | [6][7] |

| Melting Point | 100–101 °C (212–214 °F) | [6] |

| Purity | ≥98.0% | [7] |

| Storage | 2-8°C, sealed, away from moisture | [7][8] |

Solubility Profile: TCFH is soluble in a range of organic solvents, with acetonitrile being the most common medium for its reactions.[5][6] While it has poor solubility in some solvents, leading to heterogeneous mixtures, reactions in acetonitrile are typically homogeneous.[5][9] The byproducts of its reactions, notably tetramethylurea and N-methylimidazole (NMI) salts, are highly water-soluble, which greatly simplifies product isolation through aqueous workup or direct crystallization.[5][6] For in vivo applications, formulations in DMSO, PEG300, Tween-80, and saline have been described to achieve clear solutions.[8]

Chemical Reactivity and Mechanism of Action

The primary function of TCFH is the activation of carboxylic acids to facilitate nucleophilic acyl substitution.[4] Its versatility stems from its ability to generate different highly electrophilic intermediates, the nature of which is dictated by the choice of base and other additives.[1][2] This tunable reactivity allows chemists to optimize conditions for specific substrates and desired outcomes.

The Role of the Base: Directing the Activation Pathway

The choice of a Brønsted or Lewis base is critical in a TCFH-mediated coupling. The base not only neutralizes the hexafluorophosphoric acid formed but also directs the mechanism toward the formation of a specific activated species.

-

With Weakly Lewis Basic Amines (e.g., DIPEA): In the presence of a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), TCFH reacts with a carboxylic acid to form a highly reactive acid chloride or, in some cases, a symmetric anhydride.[6] These intermediates are potent acylating agents suitable for many standard couplings.

-

With Strongly Lewis Basic Amines (e.g., NMI): The combination of TCFH with N-methylimidazole (NMI) is particularly effective for challenging amide bond formations.[5] This system proceeds via the in situ generation of a highly reactive N-acyl imidazolium ion.[5][10] This intermediate is more electrophilic than the corresponding N-acyl imidazole and delivers reactivity comparable to an acid chloride but with the operational simplicity of modern uronium reagents.[5] A key advantage of using NMI (pKa of ~7) is the minimization of epimerization at adjacent stereogenic centers, a common side reaction under more basic conditions.[6]

Figure 1: General mechanism of TCFH-mediated carboxylic acid activation.

Scope of Applications

TCFH's utility extends beyond standard peptide synthesis to a wide range of acyl transfer reactions.

-

Amide Bond Formation: This is the most common application of TCFH. It is highly effective for coupling sterically hindered or electron-deficient amines and acids where other reagents may fail.[1][4] The TCFH-NMI system is particularly noteworthy for its high yields and low racemization, even in notoriously difficult couplings involving residues like aminoisobutyric acid (Aib).[2][5]

-

Esterification: TCFH can be used for the synthesis of esters from carboxylic acids and alcohols.[1][4] Studies have shown that using pyridine as the base leads to the formation of a symmetric anhydride intermediate, which then reacts with the alcohol.[11] This method is effective for acylating a range of substrates, including hindered secondary alcohols.[12]

-

Thioesterification: The synthesis of thioesters is also achievable.[1][4] Due to the high reactivity of thiols with TCFH itself, the protocol requires pre-activation of the carboxylic acid with the TCFH-NMI system before the thiol nucleophile is introduced.[11]

-

Precursor for Other Coupling Reagents: TCFH is a key industrial intermediate for the synthesis of more complex and widely used uronium/guanidinium salts, including HBTU, HATU, HCTU, and TFFH.[2][3][6] Its role as a foundational building block underscores its importance in the field of peptide chemistry.[3]

Figure 2: TCFH as a central precursor for other coupling reagents.

Experimental Protocols & Methodologies

The following protocols are generalized from established literature procedures and should be adapted for specific substrates.

Protocol: Challenging Amide Bond Formation using TCFH-NMI

This protocol is optimized for high yields and minimal epimerization, leveraging the N-acyl imidazolium pathway.[5][10]

Workflow Diagram:

Figure 3: Workflow for TCFH-NMI mediated amidation.

Step-by-Step Methodology:

-

Reagent Charging: In a reaction vessel, charge the carboxylic acid (1.0 equiv), the amine nucleophile (1.0-1.2 equiv), and N-methylimidazole (NMI, 2.0-3.5 equiv).

-

Solvent Addition: Add acetonitrile (MeCN) as the solvent. The reaction is typically run at a concentration that ensures a homogeneous solution.[5]

-

TCFH Addition: Add TCFH (1.1-1.5 equiv) to the stirred solution at ambient temperature. For large-scale reactions or those with significant exotherms, TCFH may be added in portions.[13]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The coupling is often rapid, with high conversion observed in under an hour.[5][9] Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC).

-

Product Isolation: Upon completion, add water to the reaction mixture. The desired amide product, if a solid, will typically precipitate while the tetramethylurea and NMI salt byproducts remain dissolved in the aqueous MeCN mixture.[5][10]

-

Purification: Collect the solid product by filtration, wash with water, and dry under vacuum. This procedure often yields the product in high purity without the need for column chromatography.[10]

Protocol: Esterification using TCFH-Pyridine

This protocol utilizes an anhydride intermediate for the synthesis of esters.[11]

Step-by-Step Methodology:

-

Reagent Charging: To a solution of the carboxylic acid (1.0 equiv) and the alcohol (1.2 equiv) in a suitable solvent like dichloromethane (DCM), add pyridine (3.0 equiv).

-

TCFH Addition: Add TCFH (1.2 equiv) to the mixture.

-

Reaction: Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or HPLC.

-

Workup: Perform a standard aqueous workup to remove pyridine salts and other water-soluble impurities. The organic layer is then dried and concentrated.

-

Purification: Purify the crude product by column chromatography to yield the pure ester.

Safety, Handling, and Toxicological Profile

While TCFH is considered a safer alternative to many coupling reagents, proper laboratory practice is mandatory.[10][14]

-

Hazard Identification: TCFH is classified as a skin irritant (H315) and a serious eye irritant (H319).[15] It may also cause respiratory irritation (H335).[6] The sensitization potential is low compared to other reagents like HBTU or carbodiimides.[6][10]

-

Byproduct Toxicity: A significant consideration is the primary byproduct, tetramethylurea, which has demonstrated teratogenic activity in laboratory animals.[6] Therefore, exposure should be minimized, and waste should be handled appropriately.

-

Personal Protective Equipment (PPE): Always handle TCFH in a well-ventilated fume hood.[16] Wear suitable protective clothing, chemical-resistant gloves (tested to EN 374), and safety glasses with side shields.[15][16][17]

-

Handling: Avoid the formation of dust and aerosols.[15][16] Use non-sparking tools and prevent electrostatic discharge.[15]

-

First Aid Measures:

-

Skin Contact: Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water.[15][16]

-

Eye Contact: Rinse cautiously with fresh water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[15][16]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[15][17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[15]

-

-

Storage and Stability: Store in a tightly closed container in a cool (2-8°C), dry, and well-ventilated place.[7][16] TCFH is a reasonably stable solid when stored correctly.[2]

Concluding Remarks: The Strategic Value of TCFH

TCFH has firmly established itself as a cornerstone reagent in synthetic chemistry. Its value is multifaceted, offering a powerful combination of reactivity, versatility, and operational simplicity.

Key Advantages:

-

High Reactivity: Enables the coupling of challenging, sterically demanding substrates where other reagents show limited efficacy.[2][4]

-

Tunable Mechanism: The choice of base allows for the targeted formation of different activated intermediates, providing synthetic flexibility.[2][6]

-

Suppression of Racemization: The TCFH-NMI system provides a mildly basic environment that minimizes epimerization of chiral centers.[5][6]

-

Simplified Workup: The high water solubility of its major byproducts facilitates simple, chromatography-free isolation procedures.[5][6][10]

-

Improved Safety Profile: TCFH is not a skin sensitizer, offering a distinct advantage over commonly used carbodiimides and other uronium salts.[6][10][14]

-

Economic Viability: As a commercially available and relatively inexpensive reagent, it is a practical choice for both small-scale research and large-scale industrial applications.[5]

References

- 1. TCFH - a powerful condensation reagent [en.highfine.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. TCFH - Wikipedia [en.wikipedia.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 11. uro.hmc.edu [uro.hmc.edu]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]

- 15. chemicalbook.com [chemicalbook.com]

- 16. carlroth.com [carlroth.com]

- 17. peptide.com [peptide.com]

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate CAS number

An In-Depth Technical Guide to N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH)

For researchers, chemists, and professionals in drug development, the efficient and reliable formation of amide bonds is a cornerstone of molecular synthesis. This guide provides a comprehensive technical overview of this compound (TCFH), a versatile and powerful coupling reagent. We will move beyond simple protocols to explore the mechanistic underpinnings, comparative advantages, and practical applications of TCFH, empowering you to optimize your synthetic strategies.

Core Compound Profile and Physicochemical Properties

This compound, commonly known by its acronym TCFH, is an electrophilic amidine reagent.[1] It is a stable, crystalline solid, making it convenient to handle and store compared to liquid or air-sensitive reagents.

Identifiers:

-

IUPAC Name: [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate[1][2]

-

Common Synonyms: TCFH, Chloro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate[1]

Diagram: Chemical Structure of TCFH

Caption: Structure of the TCFH ion pair.

Table 1: Physicochemical Properties of TCFH

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClF₆N₂P | [1][3] |

| Molar Mass | 280.58 g·mol⁻¹ | [1][2][4] |

| Appearance | White to off-white crystalline solid/powder | [1][3] |

| Melting Point | 99-112 °C | [3] |

| Storage Temperature | 2-8°C, keep dry and under inert atmosphere | [5][6] |

The Engine of Reactivity: Mechanistic Pathways of Carboxylic Acid Activation

TCFH's primary function is to activate carboxylic acids, converting the hydroxyl group into a better leaving group and rendering the carbonyl carbon highly susceptible to nucleophilic attack.[7] The true elegance of TCFH lies in its ability to generate different reactive intermediates based on the choice of base, allowing the chemist to tailor the reactivity to the specific challenge at hand.

Pathway A: The Acid Chloride/Anhydride Route (with Weakly Lewis Basic Amines)

When a sterically hindered, weakly Lewis basic amine such as N,N-diisopropylethylamine (DIPEA) is used, TCFH reacts with a carboxylic acid to generate a highly reactive acid chloride or a symmetric anhydride in situ.[1] These classic acylating agents are potent enough for many standard amide bond formations.

Diagram: Acid Chloride Pathway

Caption: Generation of an acid chloride intermediate using TCFH and DIPEA.

Pathway B: The N-Acyl Imidazolium Route (with Strongly Lewis Basic Amines)

For more challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, a more potent activation strategy is required. The combination of TCFH with a strongly Lewis basic amine like N-methylimidazole (NMI) provides a powerful solution.[1][8] This mixture generates a highly electrophilic N-acyl imidazolium ion in situ.[4][8] These intermediates are significantly more reactive than acid chlorides or standard active esters, driving difficult reactions to completion.[8] A key advantage of using NMI is its relatively low pKa, which helps to minimize the epimerization of chiral centers adjacent to the activated carbonyl group.[1]

Diagram: N-Acyl Imidazolium Pathway

Caption: High-reactivity pathway via an N-acyl imidazolium intermediate.

TCFH in the Landscape of Coupling Reagents: A Comparative Analysis

The development of coupling reagents has evolved from carbodiimides to phosphonium salts (e.g., BOP, PyBOP) and subsequently to the now widely used aminium/uronium salts (e.g., HBTU, HATU).[9][10] TCFH is a foundational member of the aminium/uronium class and serves as a precursor to many others, including HBTU and TFFH.[11][12]

While reagents like HBTU and HATU were initially thought to be uronium salts, they were later confirmed by X-ray crystallography to exist as the more stable guanidinium isomers.[13] This distinction is important, as the true uronium form can be more reactive.[13] TCFH offers a direct route to potent acylating species without the complexity of these larger, additive-based reagents.

Table 2: Comparison of Common Coupling Reagents

| Reagent | Class | Key Advantages | Key Disadvantages |

| TCFH | Aminium Salt | Versatile (multiple pathways), cost-effective, precursor to other reagents, lower sensitization potential.[1][12] | Byproduct (tetramethylurea) is a teratogen.[1] |

| HATU | Guanidinium Salt | High reactivity, low racemization (due to HOAt).[10] | Higher cost, potentially explosive nature of HOAt-based reagents.[14] |

| HBTU | Guanidinium Salt | Good reactivity, widely used, stable.[10] | Can cause guanidinylation of the N-terminal amine as a side reaction.[10] |

| PyBOP | Phosphonium Salt | High reactivity, clean reactions (no guanidinylation).[10] | Byproduct (HMPA from BOP) is carcinogenic; phosphonium salts have moderate solution stability.[9][10] |

| EDC/DIC | Carbodiimide | Inexpensive, simple byproducts (ureas). | Lower reactivity for hindered systems, can form N-acylurea byproduct, higher racemization risk without additives. |

Field-Proven Protocols for Robust Amide Bond Formation

The following protocols are designed as a starting point. As a scientist, you must always optimize stoichiometry, reaction time, and temperature for your specific substrates.

Protocol 1: Standard Amide Coupling using TCFH/DIPEA

This protocol is suitable for most routine peptide couplings and amide syntheses.

-

Preparation: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq.) in a suitable anhydrous solvent (e.g., acetonitrile or DMF).

-

Activation: Add TCFH (1.05 eq.) to the solution, followed by the addition of DIPEA (2.5 eq.). Stir the mixture at room temperature for 10-15 minutes. The solution may become a slurry.

-

Coupling: Add the amine component (1.0 eq.), either neat or as a solution in the reaction solvent.

-

Reaction: Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 1-4 hours at room temperature.

-

Work-up: Once the reaction is complete, quench with water or a mild aqueous acid (e.g., 5% citric acid). Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography or recrystallization as needed.

Diagram: General Experimental Workflow

Caption: A standardized workflow for TCFH-mediated amide synthesis.

Protocol 2: Challenging Amide Coupling using TCFH/NMI

This protocol is optimized for difficult couplings where standard methods fail.[8]

-

Preparation: Follow Step 1 from the standard protocol.

-

Activation: To the solution of the carboxylic acid, add TCFH (1.1 eq.) followed by N-methylimidazole (NMI) (3.0 eq.). Stir for 5-10 minutes at room temperature. The rapid formation of the highly reactive N-acyl imidazolium occurs.[8]

-

Coupling: Add the hindered or weakly nucleophilic amine (1.0 eq.).

-

Reaction & Work-up: Follow Steps 4-6 from the standard protocol. Reaction times may be faster due to the higher reactivity of the intermediate. High yields (often >93%) with minimal epimerization can be achieved.[4][8]

Expanding the Synthetic Toolkit: Beyond Amide Bonds

The utility of TCFH extends well beyond peptide chemistry. Its ability to activate carboxylic acids makes it a valuable reagent for other transformations.

-

Ester and Thioester Synthesis: TCFH can efficiently mediate the formation of esters and thioesters by reacting the activated carboxylic acid with alcohols or thiols, respectively.[1][7][12]

-

Bioconjugation: TCFH has proven effective in bioconjugation, particularly for attaching drug molecules to carriers or linking biomolecules where standard coupling reagents fail due to substrate inactivity.[15] For instance, it successfully produced ester prodrugs of the anticancer agent thiocoraline where other methods were ineffective.[15]

-

Precursor for Other Reagents: TCFH is a key starting material for the synthesis of other widely used uronium/guanidinium salts, including HBTU, HCTU, and the fluorinating agent TFFH.[11]

-

Pharmaceutical and Materials Science: The reagent plays a role in synthesizing active pharmaceutical ingredients (APIs), polymers, and materials for electrochemistry, such as electrolytes for batteries.[3][4]

Critical Safety and Handling Protocols

As with any laboratory chemical, proper handling of TCFH is paramount.

-

Hazards: TCFH is a potent eye irritant and a skin irritant.[1][16] Avoid inhalation of dust and direct contact with skin and eyes.[17][18]

-

Personal Protective Equipment (PPE): Always use safety goggles with side shields, chemical-resistant gloves (tested according to EN 374), and a lab coat.[5][16] A dust mask (e.g., N95) is recommended when handling the powder.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[16][18] Avoid dust formation.[5][17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][18] It is hygroscopic and should be protected from moisture.[5] Recommended storage is refrigerated (2-8°C) under an inert atmosphere.[6]

-

Byproduct Toxicity: The major byproduct of TCFH-mediated reactions is tetramethylurea. This compound has demonstrated teratogenic activity in animal studies and should be handled and disposed of as a hazardous substance.[1]

Conclusion

This compound (TCFH) is more than just another coupling reagent; it is a versatile synthetic tool. Its stability, affordability, and mechanistic flexibility—particularly the ability to generate highly potent N-acyl imidazolium intermediates with NMI—make it an indispensable reagent for overcoming challenging amide bond formations.[8][12] By understanding its underlying chemistry and comparative advantages, researchers can leverage TCFH to accelerate the synthesis of complex peptides, pharmaceuticals, and novel materials with greater efficiency and control.

References

- 1. TCFH - Wikipedia [en.wikipedia.org]

- 2. Chloro-N,N,N',N'-tetramethylformamidinium Hexafluorophosphate | C5H12ClF6N2P | CID 10989639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. This compound | 207915-99-9 | Benchchem [benchchem.com]

- 5. fishersci.com [fishersci.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. nbinno.com [nbinno.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. TCFH - a powerful condensation reagent [en.highfine.com]

- 13. users.uniwa.gr [users.uniwa.gr]

- 14. TOMBU and COMBU as Novel Uronium-Type Peptide Coupling Reagents Derived from Oxyma-B - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound (TCFH), a powerful coupling reagent for bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. carlroth.com [carlroth.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. datasheets.scbt.com [datasheets.scbt.com]

The Strategic Advantage of TCFH: A Gateway to Advanced Coupling Reagents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis and drug development, the choice of coupling reagent is a critical determinant of success. Efficiency, yield, and the suppression of side reactions are paramount. While a plethora of coupling reagents are commercially available, a deeper understanding of their synthesis and interrelation can provide a significant strategic advantage in process optimization and cost management. This technical guide illuminates the pivotal role of N,N,N',N'-Tetramethylchloroformamidinium Hexafluorophosphate (TCFH) as a versatile and economical precursor for the synthesis of several widely used uronium and guanidinium-based coupling reagents, including HBTU, HATU, HCTU, and TFFH.

TCFH: More Than Just a Coupling Reagent

TCFH is a stable, crystalline solid that is itself an effective coupling reagent, particularly adept at activating carboxylic acids for amide bond formation, even with sterically hindered amino acids or weakly nucleophilic amines.[1][2][3] Its primary mechanism of action involves the in-situ generation of highly reactive intermediates such as acyl chlorides or, in the presence of N-methylimidazole (NMI), N-acyl imidazolium ions.[4][5] This reactivity makes TCFH a valuable tool in its own right for challenging coupling reactions.[6]

However, the true strategic value of TCFH lies in its role as a foundational building block for other, more specialized coupling reagents. Its synthesis from the inexpensive and readily available tetramethylurea makes it an economically attractive starting point for the in-house production of these critical reagents.[4]

The Synthetic Pathway: From TCFH to Advanced Coupling Reagents

The general principle behind the synthesis of uronium and guanidinium salts from TCFH involves the displacement of the chloride atom by a nucleophilic additive, typically a hydroxybenzotriazole derivative. This reaction is generally carried out under basic conditions.

Synthesis of HBTU

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) is a widely used coupling reagent that can be efficiently synthesized from TCFH and 1-hydroxybenzotriazole (HOBt).[1]

Reaction Mechanism:

The reaction proceeds through the nucleophilic attack of the hydroxyl group of HOBt on the electrophilic carbon of TCFH, leading to the displacement of the chloride ion and the formation of the HBTU core structure. The presence of a base is crucial to deprotonate the HOBt, increasing its nucleophilicity.

Experimental Protocol: Synthesis of HBTU from TCFH

Materials:

-

This compound (TCFH)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve TCFH (1.0 equivalent) in anhydrous acetonitrile.

-

Add HOBt (1.0 equivalent) to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine or DIPEA (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature, stirring for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the precipitated triethylammonium or diisopropylethylammonium chloride is removed by filtration.

-

The filtrate is concentrated under reduced pressure.

-

The resulting crude product is triturated with anhydrous diethyl ether to induce precipitation of the HBTU.

-

The white solid is collected by filtration, washed with cold diethyl ether, and dried under vacuum.

Expected Yield: >90%

Synthesis of HATU

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), known for its superior performance in reducing racemization, is synthesized from TCFH and 1-hydroxy-7-azabenzotriazole (HOAt) under basic conditions.[5]

Experimental Protocol: Synthesis of HATU from TCFH

Materials:

-

This compound (TCFH)

-

1-Hydroxy-7-azabenzotriazole (HOAt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

In a flame-dried flask under an inert atmosphere, dissolve TCFH (1.0 equivalent) and HOAt (1.0 equivalent) in anhydrous acetonitrile.

-

Cool the solution to 0 °C.

-

Add DIPEA (1.1 equivalents) dropwise with stirring.

-

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.

-

Filter off the precipitated diisopropylethylammonium chloride.

-

Concentrate the filtrate in vacuo.

-

Induce precipitation of the product by adding anhydrous diethyl ether.

-

Collect the white crystalline product by filtration, wash with diethyl ether, and dry under vacuum.

Expected Yield: High

Synthesis of HCTU

O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU), a highly efficient coupling reagent, is prepared by reacting TCFH with 6-chloro-1-hydroxybenzotriazole (6-Cl-HOBt) under basic conditions.[7]

Experimental Protocol: Synthesis of HCTU from TCFH

Materials:

-

This compound (TCFH)

-

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

-

Triethylamine (TEA)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Suspend 6-Cl-HOBt (1.0 equivalent) in anhydrous dichloromethane.

-

Add triethylamine (1.1 equivalents) and stir until a clear solution is obtained.

-

In a separate flask, dissolve TCFH (1.0 equivalent) in anhydrous dichloromethane.

-

Add the TCFH solution to the 6-Cl-HOBt/TEA solution at room temperature with stirring.

-

Stir the reaction mixture for 2-4 hours.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Concentrate the filtrate under reduced pressure.

-

Add anhydrous diethyl ether to the residue to precipitate the HCTU.

-

Collect the solid product by filtration, wash with diethyl ether, and dry.

Expected Yield: High

Synthesis of TFFH

Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate (TFFH) is synthesized from TCFH through a halogen exchange reaction.

Experimental Protocol: Synthesis of TFFH from TCFH

Materials:

-

This compound (TCFH)

-

Potassium fluoride (KF, anhydrous)

-

Acetonitrile (anhydrous)

-

Diethyl ether (anhydrous)

Procedure:

-

Dissolve TCFH in dry acetonitrile.

-

Add anhydrous potassium fluoride portionwise to the solution.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Filter the mixture to remove the insoluble potassium chloride.

-

Evaporate the filtrate under reduced pressure.

-

Recrystallize the crude product from acetonitrile/diethyl ether to obtain pure TFFH as colorless crystals.

Expected Yield: ~62%

The TCFH Advantage: A Comparative Perspective

The primary motivation for synthesizing coupling reagents from TCFH is the potential for significant cost savings compared to purchasing them directly. Furthermore, having in-house control over the synthesis allows for on-demand production and quality control.

| Coupling Reagent | Precursors from TCFH Route | Key Advantages of TCFH Route | Performance Highlights of Final Reagent |

| HBTU | TCFH, HOBt | Economical, straightforward synthesis | Reliable, widely used, good for routine peptide synthesis.[8] |

| HATU | TCFH, HOAt | Access to a high-performance reagent at a lower cost | Superior in suppressing racemization, ideal for sensitive amino acids.[1][9] |

| HCTU | TCFH, 6-Cl-HOBt | Cost-effective production of a highly reactive reagent | Excellent for fast and difficult couplings.[9][10] |

| TFFH | TCFH, KF | Simple halogen exchange reaction | Efficient for the synthesis of acid fluorides.[1] |

Mechanistic Insights and Best Practices

The conversion of TCFH to uronium/guanidinium salts is a classic example of nucleophilic substitution at a Vilsmeier-type reagent. The choice of base and solvent can influence the reaction rate and the purity of the final product. Anhydrous conditions are crucial to prevent hydrolysis of TCFH and the resulting coupling reagents.

Conclusion: Empowering Synthesis through Strategic Sourcing

TCFH stands as a versatile and economically sound precursor for the synthesis of a range of high-performance coupling reagents. For research laboratories and pharmaceutical development teams, the ability to produce these reagents in-house from a common, cost-effective starting material offers a significant strategic advantage. This approach not only reduces operational costs but also provides greater control over the supply and quality of these critical synthetic tools. By understanding the chemistry and methodologies outlined in this guide, scientists can unlock the full potential of TCFH, paving the way for more efficient and economical synthesis of peptides and complex organic molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]

- 4. TCFH - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. nbinno.com [nbinno.com]

- 7. HCTU - Wikipedia [en.wikipedia.org]

- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 9. americanlaboratory.com [americanlaboratory.com]

- 10. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]

The Emergence of TCFH: A Modern Solution for Robust Amide Bond Formation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Addressing a Perennial Challenge in Chemical Synthesis

The formation of the amide bond is a cornerstone of organic chemistry, fundamental to the synthesis of peptides, pharmaceuticals, and a vast array of functional materials. For decades, chemists have sought the "ideal" coupling agent: one that is efficient, rapid, minimizes side reactions like racemization, and is safe to handle. While classic reagents have paved the way, the increasing complexity of molecular targets, particularly in drug discovery and peptide synthesis, has necessitated the development of more potent and selective tools. This guide delves into the discovery and development of N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (TCFH), a coupling agent that has emerged as a powerful solution for even the most challenging amide bond formations.

Initially recognized as a stable and accessible precursor for other well-known uronium and guanidinium salts like HBTU and HATU, TCFH's own potential as a standalone coupling reagent has been increasingly appreciated.[1][2] Its unique ability to activate carboxylic acids under mild conditions, especially when paired with a suitable base, offers a distinct advantage in modern synthetic chemistry. This guide provides a comprehensive overview of TCFH, from its mechanistic underpinnings to practical, field-proven protocols, offering researchers the insights needed to effectively integrate this versatile reagent into their synthetic workflows.

Mechanistic Insight: The Power of In Situ Activation

The efficacy of TCFH lies in its ability to generate highly reactive acylating intermediates in situ. The specific nature of this intermediate is dependent on the base employed in the reaction.

When TCFH is used in combination with a weakly Lewis basic amine, such as N,N-diisopropylethylamine (DIPEA), it is believed to generate an acid chloride or anhydride as the active acylating agent.[1]

However, the true power of TCFH is unlocked when it is paired with a strongly Lewis basic amine, most notably N-methylimidazole (NMI).[1][3][4] This combination leads to the formation of a highly electrophilic N-acyl imidazolium ion.[1][3][4] These intermediates exhibit reactivity comparable to acid chlorides, allowing for the rapid acylation of even hindered and electron-deficient amines.[1][4] A significant advantage of using NMI is its low pKa, which helps to minimize the epimerization of stereogenic centers adjacent to the activated carboxyl group.[1] Furthermore, the byproducts of this reaction, such as tetramethylurea and NMI hydrochloride, are highly water-soluble, greatly simplifying product isolation and purification.[1][3]

Figure 1: Mechanism of TCFH/NMI-mediated amide bond formation via an N-acyl imidazolium intermediate.

Key Advantages of TCFH as a Coupling Reagent

The adoption of TCFH in both academic and industrial laboratories can be attributed to a compelling set of advantages over many traditional and even other modern coupling reagents.

-

High Reactivity and Broad Scope: The TCFH-NMI system is particularly effective for challenging couplings, including those involving sterically hindered carboxylic acids and weakly nucleophilic amines.[4][5][6] It has demonstrated success where other reagents like HATU and COMU have failed, providing near-quantitative yields in difficult acylations.[2]

-

Suppression of Racemization: The mild, neutral conditions and the use of bases like NMI with a low pKa help to preserve the stereochemical integrity of chiral carboxylic acids, a critical factor in peptide synthesis and the development of chiral drugs.[1][7]

-

Simplified Workup and Purification: A significant practical benefit is the high water solubility of the reaction byproducts, tetramethylurea and the protonated base.[1][3] This often allows for simple product isolation through precipitation or extraction, avoiding the need for laborious chromatography.

-

Enhanced Safety Profile: Unlike many common coupling reagents such as HBTU, DCC, and EDAC, TCFH is not a skin sensitizer.[3][8] This makes it a safer alternative for routine laboratory use and large-scale synthesis.

-

Cost-Effectiveness and Availability: TCFH is commercially available and relatively inexpensive, especially considering its high efficiency.[4] It also serves as a readily available precursor for other complex coupling reagents, making it a strategic component in chemical synthesis.[2]

-

Versatility: Beyond amide bond formation, TCFH has been successfully employed in the synthesis of esters, thioesters, and ketones, highlighting its broad utility as an activation reagent.[1][7][9]

Comparative Performance Data

The following table summarizes the performance of TCFH in comparison to other commonly used coupling reagents in challenging amide bond formations.

| Coupling Reagent | Typical Yield | Racemization Potential | Workup Complexity | Safety Concerns |

| TCFH/NMI | Excellent (>90%)[4] | Low [1][7] | Low (water-soluble byproducts)[3] | Low (non-sensitizer)[3][8] |

| HATU/DIPEA | Very Good | Low | Moderate | Skin Sensitizer |

| HBTU/DIPEA | Very Good | Moderate | Moderate | Skin Sensitizer[8] |

| EDC/HOBt | Good | Moderate | Moderate | Skin Sensitizer[3] |

| DCC/HOBt | Good | Moderate | High (insoluble DCU byproduct)[10] | Skin Sensitizer[8] |

Experimental Protocol: General Procedure for TCFH/NMI-Mediated Amide Coupling

This protocol provides a robust, self-validating method for the synthesis of amides using TCFH and NMI. The simplicity of the procedure and the ease of purification make it highly reliable.

Materials:

-

Carboxylic acid

-

Amine

-

TCFH (this compound)

-

NMI (N-methylimidazole)

-

Acetonitrile (or other suitable aprotic solvent)

-

Water

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, combine the carboxylic acid (1.0 equiv.), the amine (1.0 equiv.), and acetonitrile (to a concentration of approx. 0.5-1.0 M).

-

Base Addition: To the stirred mixture, add N-methylimidazole (2.1 equiv.).

-

TCFH Addition: Add TCFH (1.1 equiv.) to the reaction mixture in a single portion.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The reaction is typically complete within 30 to 60 minutes.[3][11] Progress can be monitored by an appropriate technique (e.g., TLC, LC-MS).

-

Product Isolation: Upon completion, add water (approx. 3 volumes relative to the acetonitrile used) to the reaction mixture.

-

Crystallization and Filtration: Cool the mixture in an ice bath for 10-15 minutes to facilitate the crystallization of the amide product.

-

Purification: Collect the solid product by suction filtration and wash with cold water. Air-dry the purified amide.

-

Characterization: Record the mass and melting point of the product and confirm its identity and purity using standard analytical techniques (e.g., NMR, IR, MS).[3][11]

Figure 2: Standard experimental workflow for TCFH/NMI-mediated amide coupling.

Applications in Complex Synthesis

The robustness of TCFH has been demonstrated in various synthetic contexts, from undergraduate laboratory experiments to large-scale industrial applications.[3] It has proven invaluable in solid-phase peptide synthesis (SPPS), including in aqueous media, where its efficiency can surpass other common reagents.[12][13] Its ability to acylate unreactive amines and alcohols has been critical in the synthesis of complex natural products and pharmaceutical agents, such as in the preparation of prodrugs where standard methods fail.[6][10][13]

For instance, in the synthesis of Belvarafenib, a pan-RAF inhibitor, TCFH was identified as the optimal coupling reagent for a crucial final step involving a weakly nucleophilic amine.[6] Similarly, it has been successfully used in the synthesis of piperazimycin A, showcasing its utility in constructing complex peptide-like structures.[6] These examples underscore the role of TCFH as a problem-solving reagent in modern organic synthesis.

Conclusion

This compound (TCFH) has transitioned from a useful synthetic intermediate to a premier coupling agent in its own right. Its combination of high reactivity, broad substrate scope, low potential for racemization, and excellent safety profile positions it as a superior choice for a wide range of amide bond-forming reactions. The simplicity of its application, coupled with the ease of product purification due to water-soluble byproducts, makes the TCFH-NMI system a highly practical and efficient method for both small-scale research and large-scale pharmaceutical development. As the demands of chemical synthesis continue to grow, TCFH stands out as a reliable, green, and powerful tool in the chemist's arsenal.

References

- 1. TCFH - Wikipedia [en.wikipedia.org]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. Facile Amide Bond Formation with TCFH–NMI in an Organic Laboratory Course - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. TCFH - a powerful condensation reagent [en.highfine.com]

- 7. The golden combination of efficient acid-amine condensation: TCFH-NMI [en.highfine.com]

- 8. TCFH as a mild, green, non-sensitizing coupling reagent [morressier.com]

- 9. TCFH-NMI Ketone Synthesis Inspired by Nucleophilicity Scales - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. peptide.com [peptide.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Advances in solid-phase peptide synthesis in aqueous media (ASPPS) - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC02319A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

Spectroscopic Characterization of TCFH: A Technical Guide

Introduction: The Role and Significance of TCFH in Modern Synthesis

N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate, commonly known as TCFH, is a highly efficient coupling reagent pivotal in contemporary organic synthesis, particularly in the formation of amide and ester bonds.[1][2] Its utility extends to the synthesis of complex peptides and as a precursor for other significant uronium-based coupling agents like HBTU and TFFH.[2] TCFH's mechanism of action involves the activation of carboxylic acids, rendering them susceptible to nucleophilic attack. This activation can proceed through the in situ generation of highly reactive intermediates such as acid chlorides or, in the presence of N-methylimidazole (NMI), N-acyl imidazolium ions.[3]

This guide provides an in-depth analysis of the spectroscopic data of TCFH, offering researchers and drug development professionals a comprehensive reference for its characterization. A thorough understanding of its spectral properties is crucial for verifying reagent identity and purity, ensuring the integrity and reproducibility of synthetic protocols. We will delve into the Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) and Infrared (IR) spectroscopic data that define the structure of this versatile reagent.

Molecular Structure and Spectroscopic Correlation

The chemical structure of TCFH, [chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate, is fundamental to interpreting its spectroscopic output. The molecule consists of a cationic formamidinium moiety and a hexafluorophosphate anion.

-

Cation: The formamidinium cation, C₅H₁₂ClN₂⁺, contains a central carbon double-bonded to one nitrogen and single-bonded to another nitrogen and a chlorine atom. Both nitrogen atoms are substituted with two methyl groups each. The four methyl groups are chemically equivalent due to resonance and free rotation, a key feature that simplifies the ¹H and ¹³C NMR spectra.

-

Anion: The hexafluorophosphate anion, PF₆⁻, possesses octahedral geometry with six fluorine atoms bonded to a central phosphorus atom. This highly symmetric anion has characteristic signals in ¹⁹F and ³¹P NMR, and its vibrations are observable in the low-frequency region of the IR spectrum.

The following sections will detail how these structural features are represented in various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of TCFH. The following subsections provide an analysis of the proton, carbon, and fluorine NMR data.

Experimental Protocol: NMR Sample Preparation

A standardized protocol for acquiring NMR spectra of TCFH is as follows:

-

Sample Preparation: Dissolve approximately 10-20 mg of TCFH in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CD₃OD, DMSO-d₆).

-

Instrumentation: Utilize a standard NMR spectrometer (e.g., 300 MHz or higher).

-

Acquisition:

-

For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

For ¹⁹F NMR, acquisition is typically rapid due to the high sensitivity of the ¹⁹F nucleus.

-

-

Referencing: Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

dot graph TD { subgraph "NMR Workflow for TCFH" A[Dissolve TCFH in Deuterated Solvent] --> B{Acquire Spectra}; B --> C[¹H NMR]; B --> D[¹³C NMR]; B --> E[¹⁹F NMR]; F[Process Data: Fourier Transform, Phasing, Baseline Correction] C --> F; D --> F; E --> F; F --> G[Analyze and Interpret Spectra]; end

}

Caption: A generalized workflow for the NMR analysis of TCFH.

¹H NMR Spectroscopy

The ¹H NMR spectrum of TCFH is characterized by its simplicity, which directly reflects the symmetry of the formamidinium cation.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment |

| ~3.32 ppm | Singlet | 12H | N-CH₃ |

Interpretation: All twelve protons of the four methyl groups are chemically and magnetically equivalent. This equivalence arises from the delocalization of the positive charge across the N-C-N system and the rapid rotation around the C-N bonds. Consequently, they resonate at the same frequency, producing a single, sharp singlet in the spectrum, integrating to 12 protons. A reported chemical shift in deuterated methanol (CD₃OD) is approximately 3.32 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is also expected to be simple, with two distinct signals corresponding to the two types of carbon atoms in the formamidinium cation.

| Chemical Shift (δ) | Assignment |

| ~156 ppm (Predicted) | C=N⁺ (Formamidinium Carbon) |

| ~40 ppm (Predicted) | N-CH₃ (Methyl Carbons) |

Interpretation:

-

Methyl Carbons (N-CH₃): Similar to the protons, the four methyl carbons are equivalent and should give rise to a single resonance. The chemical shift is anticipated to be in the range of 35-45 ppm, typical for methyl groups attached to a positively charged nitrogen atom.

-

Formamidinium Carbon (C=N⁺): The central carbon of the formamidinium system is significantly deshielded due to its attachment to two electronegative nitrogen atoms and a chlorine atom, as well as its involvement in the delocalized π-system. Its chemical shift is predicted to be around 156 ppm, which is consistent with data for other formamidinium salts.[4][5]

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is an excellent tool for confirming the presence and integrity of the hexafluorophosphate (PF₆⁻) counter-ion.

| Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Assignment |

| ~ -71 to -73 ppm | Doublet | ~710 Hz | PF₆⁻ |

Interpretation: The six fluorine atoms in the octahedral PF₆⁻ anion are equivalent. They are coupled to the central phosphorus-31 nucleus (³¹P, I=1/2, 100% natural abundance). This coupling results in a characteristic doublet in the ¹⁹F NMR spectrum. Conversely, the ³¹P NMR spectrum would show a septet. The chemical shift for the PF₆⁻ anion typically appears around -71 to -73 ppm relative to CFCl₃.[6]

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups and bonding within TCFH. The spectrum is a composite of the vibrations from both the formamidinium cation and the hexafluorophosphate anion.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The IR spectrum of TCFH, a solid, is typically acquired using Attenuated Total Reflectance (ATR) or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

-

Acquisition: A background spectrum is collected first, followed by the sample spectrum. Data is typically collected over the range of 4000-400 cm⁻¹.

dot graph TD { subgraph "FT-IR Analysis Workflow" A[Prepare Sample (ATR or KBr Pellet)] --> B[Acquire Background Spectrum]; B --> C[Acquire Sample Spectrum]; C --> D[Process Data (e.g., Baseline Correction)]; D --> E[Identify and Assign Characteristic Absorption Bands]; end

}

Caption: Standard workflow for FT-IR analysis of a solid sample like TCFH.

Predicted IR Absorption Data for TCFH

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2900-3000 | Medium | C-H stretching (methyl groups) |

| ~1680-1720 | Strong | C=N⁺ stretching (amidinium) |

| 1400-1480 | Medium | C-H bending (methyl groups) |

| ~840 | Very Strong, Broad | P-F stretching (PF₆⁻ anion) |

| ~560 | Strong | P-F bending (PF₆⁻ anion) |

Interpretation:

-

C-H Vibrations: The methyl groups on the nitrogen atoms will exhibit typical C-H stretching vibrations in the 2900-3000 cm⁻¹ region and bending (scissoring and rocking) vibrations between 1400 and 1480 cm⁻¹.

-

C=N⁺ Stretching: A strong absorption band is expected in the region of 1680-1720 cm⁻¹ corresponding to the stretching of the delocalized C=N⁺ bond of the formamidinium core. This is a key diagnostic peak for the cation.

-

PF₆⁻ Vibrations: The hexafluorophosphate anion is characterized by a very strong and often broad absorption band due to the P-F stretching vibration, which is consistently observed around 840 cm⁻¹ in various hexafluorophosphate salts.[7][8] A second strong band for P-F bending is expected near 560 cm⁻¹. The presence of this intense band is a definitive indicator of the PF₆⁻ counter-ion.

Conclusion

References

- 1. N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate_TargetMol [targetmol.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 7. spectrabase.com [spectrabase.com]

- 8. Tetrabutylammonium hexafluorophosphate(3109-63-5) IR Spectrum [chemicalbook.com]

A Technical Guide to the In Situ Generation of Acyl Chlorides and Other Activated Acyl Species Using TCFH

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The activation of carboxylic acids is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of amide, ester, and thioester linkages. While traditional methods for synthesizing acyl chlorides using reagents like thionyl chloride or oxalyl chloride are effective, they often suffer from harsh reaction conditions and limited functional group tolerance. This guide provides an in-depth exploration of N,N,N',N'-Tetramethylchloroformamidinium hexafluorophosphate (TCFH) as a superior reagent for the mild and efficient in situ generation of acylating agents. We will dissect the mechanistic dichotomy dictated by the choice of base, leading to either acyl chlorides or highly reactive N-acyl imidazolium intermediates. This whitepaper offers field-proven insights, detailed experimental protocols, and a survey of applications to empower scientists in leveraging TCFH for challenging chemical transformations.

Introduction: The Central Role of Acyl Chlorides

Acyl chlorides are highly valuable reactive intermediates in organic chemistry, prized for their ability to readily acylate a wide range of nucleophiles. Their enhanced electrophilicity compared to the parent carboxylic acid makes them indispensable for forming critical bonds in active pharmaceutical ingredients (APIs) and complex organic molecules.

Traditionally, acyl chlorides are prepared and isolated using aggressive chlorinating agents such as thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and phosphorus pentachloride (PCl₅)[1]. However, these methods present significant drawbacks:

-

Harsh Conditions: They often require elevated temperatures and are incompatible with sensitive functional groups.

-

Safety Hazards: The reagents are corrosive and toxic, and they generate hazardous gaseous byproducts like HCl and SO₂.

-

Limited Scope: The need to isolate the often-unstable acyl chloride adds a step and can be challenging for complex substrates.

The development of reagents that can generate activated acyl species in situ under mild conditions represents a major advancement. TCFH has emerged as a premier condensing reagent that overcomes many of these limitations, offering a safe, versatile, and highly efficient alternative.[2][3]

TCFH: A Profile of the Reagent

TCFH (this compound) is a stable, crystalline solid that has become a valuable tool in synthesis.[4] It is part of the onium salt class of coupling reagents and serves not only as a powerful activator on its own but also as a precursor for other common peptide coupling agents like HBTU and TFFH.[3][5]

| Property | Value |

| Full Name | [Chloro(dimethylamino)methylidene]-dimethylazanium hexafluorophosphate |

| CAS Number | 94790-35-9 |

| Molecular Formula | C₅H₁₂ClF₆N₂P |

| Molar Mass | 280.58 g·mol⁻¹ |

| Appearance | White crystalline solid |

The Core Directive: Mechanistic Control via Base Selection

The true power of TCFH lies in its ability to be mechanistically steered. The choice of base used in the reaction dictates the nature of the activated acyl intermediate, allowing the chemist to tune the reactivity to the specific challenge at hand. The reaction universally produces tetramethylurea, a highly water-soluble byproduct, which greatly simplifies purification through simple aqueous extraction.[4]

Pathway A: In Situ Acyl Chloride Generation with Non-Nucleophilic Bases

When a carboxylic acid is treated with TCFH in the presence of a weakly Lewis basic, non-nucleophilic amine such as N,N-diisopropylethylamine (DIPEA), the reaction proceeds through the in situ formation of a potent acylating agent, believed to be the acyl chloride or a related anhydride.[3][4]

Mechanism:

-

The base (DIPEA) deprotonates the carboxylic acid to form a carboxylate.

-

The carboxylate anion attacks the electrophilic carbon of TCFH.

-

This generates a highly reactive O-acyl-tetramethylisouronium intermediate and releases a chloride ion.

-

The chloride ion then attacks the activated acyl group, displacing tetramethylurea to form the final acyl chloride.

Caption: Mechanism for acyl chloride formation using TCFH and a non-nucleophilic base.

Pathway B: N-Acyl Imidazolium Generation with Nucleophilic Bases

A paradigm shift in reactivity is achieved by using a nucleophilic base like N-methylimidazole (NMI). This combination does not generate an acyl chloride but instead forms a highly electrophilic N-acyl imidazolium ion in situ.[4][6] This species exhibits reactivity comparable to an acid chloride but is generated under milder, neutral conditions, providing exceptional performance for challenging couplings.[6][7]

Mechanism:

-

The carboxylic acid reacts with TCFH and NMI.

-

A highly reactive adduct is formed between TCFH and NMI.

-

The carboxylic acid displaces the chloro-amidinium portion, generating the N-acyl imidazolium intermediate.

-

This potent electrophile is readily attacked by a nucleophile (e.g., an amine) to form the final product, regenerating NMI in the process.

The low basicity of NMI is a key advantage, as it minimizes the risk of epimerization at stereogenic centers adjacent to the carboxyl group.[4]

Caption: Mechanism for N-acyl imidazolium formation using TCFH and N-methylimidazole.

Field-Proven Advantages of the TCFH System

The adoption of TCFH in both academic and industrial laboratories is driven by a compelling set of advantages over traditional and contemporary reagents.

-

Exceptional for Challenging Substrates: TCFH excels where other reagents fail, proving highly effective for coupling sterically hindered carboxylic acids with poorly nucleophilic amines.[5]

-

Suppression of Racemization: The TCFH-NMI protocol is particularly noteworthy for its ability to preserve stereochemical integrity, even with epimerization-prone substrates.[4][6]

-

Operational Simplicity: Reactions are typically run at room temperature in common solvents like acetonitrile, and the water solubility of the tetramethylurea byproduct allows for straightforward aqueous workup, often avoiding the need for column chromatography.[4][8]

-

Favorable Safety Profile: Unlike many carbodiimide (e.g., EDCI) and onium salt (e.g., HATU) reagents, TCFH is not a skin sensitizer.[8] However, it is a potent eye irritant and appropriate personal protective equipment (PPE) must be used.[4][9]

-

Broad Versatility: Beyond amides, the TCFH system has been successfully applied to the synthesis of esters, thioesters, and even ketones from carboxylic acids, demonstrating its wide-ranging utility.[2][10][11][12]

Experimental Protocols & Workflow

The following protocols provide a validated starting point for employing TCFH. Researchers should optimize stoichiometry and reaction times for their specific substrates.

General Experimental Workflow

Caption: General experimental workflow for TCFH-mediated coupling reactions.

Protocol 1: General Procedure for Amide Synthesis via TCFH/NMI

This protocol is adapted from the highly efficient method for challenging couplings.[6]

-